3-Fluorobenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

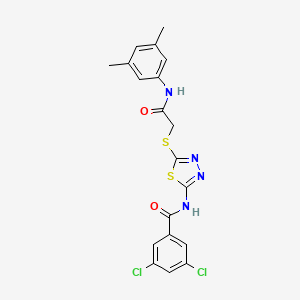

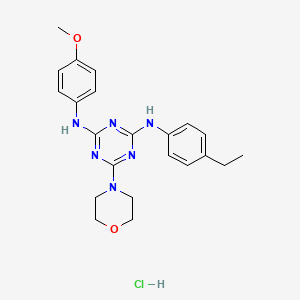

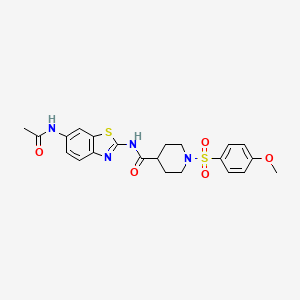

3-Fluorobenzenesulfonohydrazide is a chemical compound with the CAS Number: 890522-63-1 . It has a molecular weight of 190.2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H7FN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- Researchers have used derivatives of fluorobenzenesulfonohydrazide, like Schiff bases derived from 1,2,4-triazoles, for anticancer activities. These compounds have shown promising results against various human cancer cell lines (Kumar, Mohana, & Mallesha, 2013).

Enzyme Inhibition

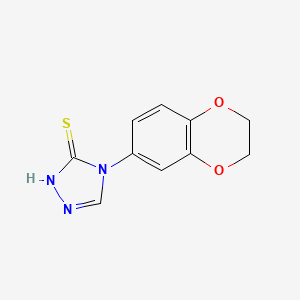

- Sulfonyl hydrazones derived from 3-formylchromone, synthesized using derivatives of fluorobenzenesulfonohydrazide, have been found to be effective inhibitors of monoamine oxidases (MAO-A and MAO-B). These compounds have potential therapeutic applications due to their inhibitory activity and favorable ADME profile (Abid et al., 2017).

Aminoazidation of Alkenes

- Copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide, a derivative of fluorobenzenesulfonohydrazide, provides a novel methodology for synthesizing valuable amine derivatives (Zhang & Studer, 2014).

Source for Nitrogen Radicals

- N-Fluorobenzenesulfonimide has been used as a source of nucleophilic nitrogen or nitrogen radicals for the formation of C–N bonds, showcasing its potential in organic synthesis (Li & Zhang, 2014).

Fluorogenic Sensor for Metal Ions

- Benzimidazole-based compounds synthesized from fluorobenzenesulfonohydrazide derivatives have been evaluated as fluorogenic sensors for metal ions in mixed aqueous solutions, demonstrating potential in chemical sensing applications (Sharma, Pradeep, & Dhir, 2016).

Biodegradation Studies

- Studies on the biodegradation of difluorobenzenes, which are related compounds, have contributed to understanding the environmental impact and microbial degradation processes of such chemicals (Moreira et al., 2009).

Crystal Structure Analysis

- Analysis of C−H···F interactions in the crystal structures of fluorobenzenes provides insights into weak acceptor capabilities and intermolecular interactions, important for crystallography and materials science (Thalladi et al., 1998).

Third Generation Fluorinating Agents

- N-fluoro-N-arylsulfonamides, derived from fluorobenzenesulfonimide, represent a new class of fluorinating reagents suitable for radical fluorination under mild conditions, showing promise in synthetic chemistry (Meyer et al., 2018).

Propriétés

IUPAC Name |

3-fluorobenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUCESVULUNBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)

![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)